molecular formula C18H22ClN3O3S B2695984 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216824-51-9

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No. B2695984
CAS RN: 1216824-51-9
M. Wt: 395.9
InChI Key: BFDXKAWSJKYPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H22ClN3O3S and its molecular weight is 395.9. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity on Human Pancreatic Cancer Cells

Research has shown that certain derivatives of N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride exhibit inhibitory activities against human pancreatic cancer cells. Compounds related to this chemical structure have been found to inhibit leukotriene B(4), an inflammatory mediator, and have shown promising results in growth inhibition of pancreatic cancer cells, MIA PaCa-2 (Kuramoto et al., 2008).

Synthesis of Anti-inflammatory and Analgesic Agents

The compound has been used in the synthesis of various novel heterocyclic compounds that display anti-inflammatory and analgesic activities. These derivatives have shown significant inhibitory activity in cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibition tests and have been evaluated for their potential as clinical drugs for treating inflammation and pain (Abu‐Hashem et al., 2020).

Corrosion Inhibition in Steel

Benzothiazole derivatives related to this compound have been studied for their corrosion inhibiting effects against steel in acidic environments. These inhibitors have been found to offer stability and high inhibition efficiencies, providing a potential application in protecting metal surfaces in corrosive conditions (Hu et al., 2016).

Antimicrobial and Anticancer Potentials

A series of 4-thiazolidinone derivatives, which are structurally similar, have been synthesized and evaluated for their antimicrobial and anticancer potentials. Some of these compounds have shown significant activity against specific bacterial strains and cancer cell lines, suggesting potential applications in the development of new antimicrobial and anticancer agents (Deep et al., 2016).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S.ClH/c1-20(2)10-6-11-21(17(22)14-8-5-12-24-14)18-19-16-13(23-3)7-4-9-15(16)25-18;/h4-5,7-9,12H,6,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDXKAWSJKYPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

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